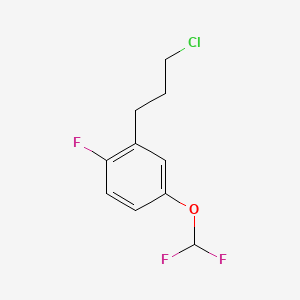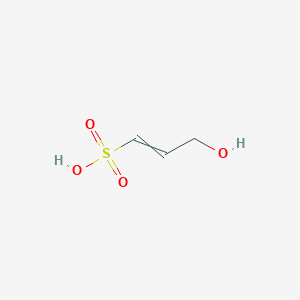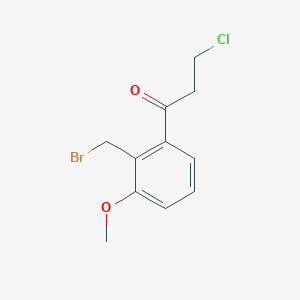
1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a methoxy group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a methoxy-substituted aromatic compound followed by a Friedel-Crafts acylation to introduce the chloropropanone group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl₃) as the catalyst for the acylation step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to alcohols under appropriate conditions.
Coupling Reactions: It can also engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one exerts its effects is largely dependent on its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and chloropropanone groups can further modulate the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
- 1-(2-(Bromomethyl)phenyl)-3-chloropropan-1-one
- 1-(2-(Bromomethyl)-4-methoxyphenyl)-3-chloropropan-1-one
- 1-(2-(Bromomethyl)-3-methoxyphenyl)-2-chloropropan-1-one
Uniqueness: 1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The presence of both bromomethyl and methoxy groups on the aromatic ring provides a distinct chemical profile that can be exploited in various synthetic and research applications .
Propiedades
Fórmula molecular |
C11H12BrClO2 |
|---|---|
Peso molecular |
291.57 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-3-methoxyphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClO2/c1-15-11-4-2-3-8(9(11)7-12)10(14)5-6-13/h2-4H,5-7H2,1H3 |
Clave InChI |
GTCMZGGFURHLRA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1CBr)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


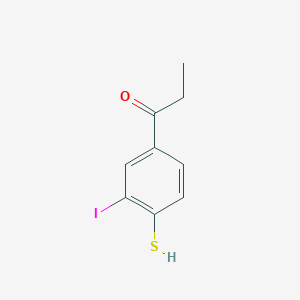

![2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B14062625.png)
![6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B14062630.png)
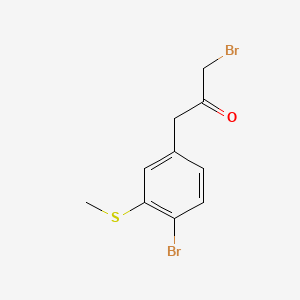

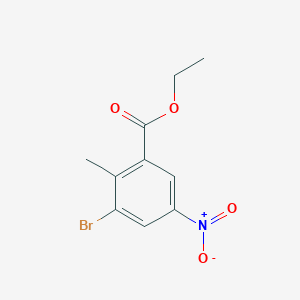

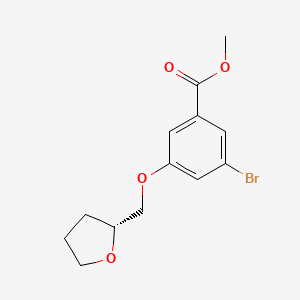
![4-bromo-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B14062666.png)
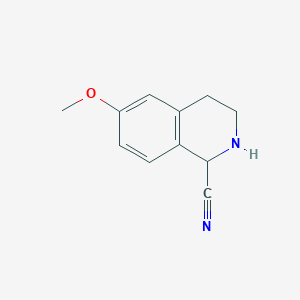
![4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide](/img/structure/B14062692.png)
